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Compound of Interest

Compound Name: Bicine

Cat. No.: B094160 Get Quote

In the landscape of biological research and drug development, the selection of an appropriate

buffer is a critical determinant of experimental success. The buffer's primary role is to maintain

a stable pH, but its interactions with biological molecules can significantly influence

experimental outcomes. Bicine (N,N-bis(2-hydroxyethyl)glycine), one of the "Good's buffers,"

offers a distinct set of properties that make it a valuable tool in a researcher's arsenal. This

guide provides an objective comparison of Bicine's performance against other commonly used

Good's buffers, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head
Comparison
Good's buffers were developed to meet a specific set of criteria ideal for biological research,

including pKa values near physiological pH, high water solubility, and minimal interaction with

biological processes.[1][2] Bicine, with its pKa of 8.26 at 25°C, is particularly well-suited for

applications requiring a slightly alkaline environment.[3] A comparative summary of the

physicochemical properties of Bicine and other selected Good's buffers is presented below.
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Buffer pKa at 25°C
Useful pH
Range

Molecular
Weight (
g/mol )

Metal Ion
Chelation

Key
Characteris
tics &
Considerati
ons

Bicine 8.26[3] 7.6 - 9.0[4] 163.17

Forms

complexes

with most

common

metals.

Recommend

ed for low-

temperature

biochemical

analysis and

used in

protein

crystallization

and

electrophores

is.

HEPES 7.48 6.8 - 8.2 238.30

Negligible

metal ion

binding.

Widely used

in cell culture

to maintain

physiological

pH.

Tris 8.06 7.0 - 9.0 121.14

Can interact

with some

enzymes and

electrodes.

Forms

complexes

with some

metals.

A common

buffer in

molecular

biology, but

its pH is

temperature-

dependent.

Tricine 8.05 7.4 - 8.8 179.17 Can chelate

divalent

cations.

Often used

as a trailing

ion in

electrophores

is for the

resolution of
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small proteins

and peptides.

MOPS 7.20 6.5 - 7.9 209.26

Low metal-

binding

capacity.

Frequently

used in RNA

electrophores

is.

PIPES 6.76 6.1 - 7.5 302.37

Low metal-

binding

capacity.

Often used in

protein

purification

and enzyme

assays.

Performance in Key Applications
The choice of buffer can have a profound impact on the outcome of various biochemical and

cell-based assays. Here, we compare the performance of Bicine in several key applications.

Protein Electrophoresis: Enhanced Resolution of
Membrane Proteins
In the separation of complex protein mixtures, particularly membrane proteins, the buffer

system used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is

crucial for achieving high resolution. A study comparing a novel Bicine-based SDS-PAGE

buffer system with traditional Tricine and Glycine systems for the analysis of membrane

proteins from Clostridium thermocellum demonstrated the superiority of the Bicine system.

Experimental Data Summary:

Buffer System
Increase in Protein Spot Count (compared
to Glycine-dSDS-PAGE)

Tricine-dSDS-PAGE 112%

Bicine-dSDS-PAGE 151%
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This significant increase in the number of resolved protein spots highlights the enhanced

resolution and protein representation provided by the Bicine-dSDS-PAGE method for

membrane proteome analysis.

Experimental Protocol: Bicine-dSDS-PAGE for
Membrane Proteins
This protocol is adapted from the novel Bicine running buffer system developed for doubled

SDS-PAGE of membrane proteins.

1. Reagents:

Acrylamide/Bis-acrylamide solution (30% T, 2.67% C)

Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8, 0.4% SDS)

Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8, 0.4% SDS)

10% (w/v) Ammonium Persulfate (APS)

N,N,N',N'-Tetramethylethylenediamine (TEMED)

Bicine-Tris Running Buffer (25 mM Tris, 25 mM Bicine, 0.1% SDS)

Sample Buffer (62.5 mM Tris-HCl, pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol,

0.001% bromophenol blue)

2. Procedure:

Gel Casting:

Assemble the gel casting apparatus.

Prepare the resolving gel solution according to the desired acrylamide percentage. For a

12% resolving gel (10 mL):

3.3 mL deionized water

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b094160?utm_src=pdf-body
https://www.benchchem.com/product/b094160?utm_src=pdf-body
https://www.benchchem.com/product/b094160?utm_src=pdf-body
https://www.benchchem.com/product/b094160?utm_src=pdf-body
https://www.benchchem.com/product/b094160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4.0 mL 30% Acrylamide/Bis-acrylamide solution

2.5 mL 1.5 M Tris-HCl, pH 8.8, 0.4% SDS

100 µL 10% APS

10 µL TEMED

Pour the resolving gel, leaving space for the stacking gel, and overlay with water-saturated

isobutanol. Allow to polymerize for 30-60 minutes.

Remove the overlay and wash with deionized water.

Prepare the stacking gel solution (5 mL):

3.05 mL deionized water

0.83 mL 30% Acrylamide/Bis-acrylamide solution

1.0 mL 0.5 M Tris-HCl, pH 6.8, 0.4% SDS

50 µL 10% APS

5 µL TEMED

Pour the stacking gel and insert the comb. Allow to polymerize for 30-45 minutes.

Sample Preparation and Electrophoresis:

Mix the membrane protein sample with an equal volume of 2X sample buffer.

Heat the samples at 95°C for 5 minutes.

Assemble the electrophoresis apparatus and fill the inner and outer chambers with Bicine-

Tris Running Buffer.

Load the samples into the wells.
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Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom

of the gel.

Visualization:

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to

visualize the separated protein bands.

Enzyme Assays
The choice of buffer in enzyme assays is critical as it can directly influence enzyme activity and

stability. Bicine, with its pKa in the slightly alkaline range, is suitable for studying enzymes that

function optimally under these conditions, such as alkaline phosphatase. While direct

comparative kinetic studies between Bicine and other Good's buffers are not extensively

documented in readily available literature, the key considerations for buffer selection in enzyme

assays include:

pKa: The buffer's pKa should be close to the optimal pH of the enzyme.

Metal Ion Chelation: Bicine's ability to chelate metal ions can be a double-edged sword. It

can be advantageous in preventing inhibition by trace heavy metal contaminants. However, if

the enzyme requires divalent cations (e.g., Mg²⁺, Ca²⁺) as cofactors, the chelating effect of

Bicine could interfere with the assay. In such cases, the buffer and metal ion concentrations

must be carefully optimized. Buffers with negligible metal ion binding, like HEPES, might be

a more straightforward choice for metalloenzymes.

Reactivity: The buffer should be chemically inert and not participate in the enzymatic

reaction.

Cell Viability and Cell Culture
Maintaining a stable physiological pH is paramount for the health and viability of cells in culture.

While HEPES is a widely used buffer in cell culture media, Bicine has also been shown to be

non-toxic to various cell lines. Its buffering range can be beneficial for specific cell types or

experimental conditions that require a pH slighly above neutral.
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When comparing buffers for cell viability assays, it is essential to consider that the buffer itself

can influence cellular processes. A study investigating the impact of different buffer

compositions on cancer cell lines demonstrated that buffer choice can affect cell viability and

even modulate gene expression. Therefore, when comparing the effects of a drug or treatment

on cell viability, it is crucial to use a consistent and appropriate buffer system to avoid

confounding results.

Visualizing Experimental Workflows and Logical
Relationships
To better illustrate the experimental processes and conceptual frameworks discussed, the

following diagrams are provided in the DOT language for Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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